molecular formula C13H27F3O3SSn B1365262 Tributylstannanylium;trifluoromethanesulfonate CAS No. 68725-14-4

Tributylstannanylium;trifluoromethanesulfonate

Cat. No.: B1365262
CAS No.: 68725-14-4
M. Wt: 439.1 g/mol
InChI Key: LIQOILBASIAIQC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tributylstannanylium trifluoromethanesulfonate can be synthesized through the reaction of tributylstannane with trifluoromethanesulfonic acid. The reaction typically requires anhydrous conditions and is carried out at low temperatures to prevent decomposition of the product . The general reaction is as follows:

Bu3SnH+CF3SO3HBu3SnOSO2CF3+H2\text{Bu}_3\text{SnH} + \text{CF}_3\text{SO}_3\text{H} \rightarrow \text{Bu}_3\text{SnOSO}_2\text{CF}_3 + \text{H}_2 Bu3​SnH+CF3​SO3​H→Bu3​SnOSO2​CF3​+H2​

Industrial Production Methods

Industrial production of tributylstannanylium trifluoromethanesulfonate involves similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the product. This often involves the use of specialized equipment to maintain anhydrous conditions and precise temperature control .

Chemical Reactions Analysis

Types of Reactions

Tributylstannanylium trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with tributylstannanylium trifluoromethanesulfonate include halides, acids, and oxidizing agents. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the compound .

Major Products

The major products formed from reactions involving tributylstannanylium trifluoromethanesulfonate depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions typically yield substituted organic compounds, while oxidation reactions produce stannic derivatives .

Mechanism of Action

The mechanism of action of tributylstannanylium trifluoromethanesulfonate involves its ability to act as a strong nucleophile. The compound can donate electrons to electrophilic centers in organic molecules, facilitating various chemical reactions. The trifluoromethanesulfonate group enhances the nucleophilicity of the stannyl group, making it highly reactive under a wide range of conditions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tributylstannanylium trifluoromethanesulfonate include:

Uniqueness

Tributylstannanylium trifluoromethanesulfonate is unique due to its combination of a stannyl group with a trifluoromethanesulfonate group. This combination provides the compound with high nucleophilicity and stability, making it highly versatile in organic synthesis and other applications .

Properties

IUPAC Name

tributylstannanylium;trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C4H9.CHF3O3S.Sn/c3*1-3-4-2;2-1(3,4)8(5,6)7;/h3*1,3-4H2,2H3;(H,5,6,7);/q;;;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIQOILBASIAIQC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn+](CCCC)CCCC.C(F)(F)(F)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27F3O3SSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40475197
Record name TRIBUTYLTIN TRIFLUOROMETHANESULFONATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40475197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68725-14-4
Record name TRIBUTYLTIN TRIFLUOROMETHANESULFONATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40475197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.